3-(Bromomethyl)-2,6-difluoropyridine

Nucleophilic substitution kinetics Leaving-group ability Bromomethyl vs chloromethyl

Synthesizing 2,3,6-trisubstituted pyridines often requires multi-step protection/deprotection due to lack of orthogonal handles. This 3-(bromomethyl)-2,6-difluoropyridine eliminates that bottleneck with three differentially reactive sites: regiodistinguishable C-2 and C-6 fluorine atoms for sequential SNAr, and an SN2-active bromomethyl group. - Enables one-pot sequential derivatization without protecting groups - Validated core for macrocyclic PKCθ inhibitors (Takeda program) - 10× faster alkylation than 3-chloromethyl analog Reliable supply with 97% purity (HPLC), ambient shipping, and global delivery.

Molecular Formula C6H4BrF2N
Molecular Weight 208.00 g/mol
Cat. No. B12497551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-2,6-difluoropyridine
Molecular FormulaC6H4BrF2N
Molecular Weight208.00 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1CBr)F)F
InChIInChI=1S/C6H4BrF2N/c7-3-4-1-2-5(8)10-6(4)9/h1-2H,3H2
InChIKeyFOPCUOPWDYYXEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Bromomethyl)-2,6-difluoropyridine: A Dual-Reactive Building Block


3-(Bromomethyl)-2,6-difluoropyridine (CAS 1227585-46-7) is a halogenated pyridine derivative bearing a benzylic bromomethyl group at the 3-position and two electron-withdrawing fluorine atoms at the 2- and 6-positions. This substitution pattern creates two orthogonal reactive handles: the C–F bonds are susceptible to tandem nucleophilic aromatic substitution (SNAr) for sequential pyridine-ring functionalization, while the bromomethyl group enables independent alkylation chemistry [1]. The compound serves as a privileged intermediate for constructing 2,3,6-trisubstituted pyridine scaffolds, which are prevalent in drug candidates and biologically active molecules [2].

3-(Bromomethyl)-2,6-difluoropyridine vs. Common Analogs


In-class compounds such as 3-(bromomethyl)pyridine, 2,6-difluoropyridine, or regioisomeric 4-(bromomethyl)-2,6-difluoropyridine lack the precise combination of three differentially reactive positions required for sequential, orthogonal derivatization. The 2- and 6-fluorine substituents are not chemically equivalent due to the electronic influence of the 3-bromomethyl group, enabling regioselective tandem SNAr with control over the order of nucleophile introduction [1]. Simply substituting with a 3-chloromethyl analog reduces by approximately 10-fold the leaving-group ability at the benzylic position, compromising reaction efficiency [2]. Furthermore, the 3-substitution pattern has been specifically validated in the synthesis of macrocyclic PKCθ inhibitors, where the scaffold geometry is essential for biological activity [3]. These interdependent reactivity features make direct substitution by any single in-class analog unfeasible without fundamentally re-engineering the synthetic route.

3-(Bromomethyl)-2,6-difluoropyridine: Quantitative Evidence vs. Analogs


Bromomethyl vs. Chloromethyl Leaving-Group Reactivity

The 3-bromomethyl group provides a quantifiably superior leaving group compared to the analogous 3-chloromethyl derivative. In the context of SN2-type nucleophilic displacements at the benzylic position, the bromide ion is approximately 10-fold more reactive than chloride due to its lower basicity and weaker C–Br bond (bond dissociation energy: C–Br ≈ 285 kJ/mol vs. C–Cl ≈ 327 kJ/mol) . This difference translates directly into higher conversion rates and shorter reaction times for alkylation, amination, and thioetherification steps that utilize this reactive handle. For the specific hydrolysis reaction to the corresponding hydroxymethyl pyridine, first-order rate constants measured at 60 °C (μ = 0.15) demonstrate that 3-bromomethylpyridine reacts significantly faster than would be expected for a 3-chloromethyl analog under identical conditions [1].

Nucleophilic substitution kinetics Leaving-group ability Bromomethyl vs chloromethyl

Regioselective Tandem SNAr with 2,6-Difluoro Activation

The 2- and 6-fluorine substituents on 3-(bromomethyl)-2,6-difluoropyridine are chemically distinguishable due to the electronic effect of the 3-bromomethyl group, enabling controlled sequential SNAr reactions. The fluorine at the 2-position (ortho to the bromomethyl) is activated differently than the fluorine at the 6-position, allowing regioselective introduction of two distinct nucleophiles in a predetermined order. In contrast, 2,6-difluoropyridine without the 3-substituent exhibits symmetrical reactivity at the 2- and 6-positions, making sequential differentiation impossible without additional directing strategies [1]. The Takeda group demonstrated that 3-substituted-2,6-difluoropyridines are converted to 2,3,6-trisubstituted pyridines by tandem SNAr with good regioselectivity and yield, directly enabling the synthesis of macrocyclic PKCθ inhibitors [2].

Nucleophilic aromatic substitution Regioselectivity 2,3,6-Trisubstituted pyridines

Validated in PKCθ Inhibitor Drug Discovery

3-(Bromomethyl)-2,6-difluoropyridine is a direct precursor to the 3-substituted-2,6-difluoropyridine intermediates that were systematically evaluated by Takeda Pharmaceutical researchers for the synthesis of novel protein kinase C theta (PKCθ) inhibitors [1]. The scaffold was used to prepare a series of 2,3,6-trisubstituted pyridines, including macrocyclic derivatives, which demonstrated strong PKCθ inhibition when bearing lipophilic substituents [2]. The SAR study identified that filling the lipophilic region with a suitable substituent boosted PKCθ inhibitory activity, validating the synthetic utility of this compound class in a real industrial drug discovery campaign. No analogous demonstration exists for the 4-bromomethyl regioisomer or non-fluorinated analogs in this target context.

Protein kinase C theta inhibition Drug discovery 2,3,6-Trisubstituted pyridine scaffold

Hydrolytic Stability: 3-Bromomethyl vs. 2- and 4-Regioisomers

The hydrolytic stability of bromomethyl pyridines is position-dependent. YE and YANG reported first-order and second-order rate constants for the hydrolysis of 2-, 3-, and 4-bromomethyl pyridines at 60 °C (μ = 0.15) over pH 0.9–9.9, revealing distinct kinetic profiles for each regioisomer [1]. The 3-isomer exhibits an intermediate hydrolysis rate between the more reactive 2-isomer and the 4-isomer, providing a balance between sufficient reactivity for synthetic transformations and adequate stability during storage and handling. This contrasts with the 4-bromomethyl-2,6-difluoropyridine isomer, which shows different regiochemical outcomes in nucleophilic substitution reactions due to altered electronic conjugation with the pyridine ring nitrogen.

Hydrolytic stability Bromomethyl pyridine regioisomers Storage and handling

Orthogonal SNAr and SN2 Reactivity in One Scaffold

The compound uniquely combines two mechanistically distinct reactive sites: (a) C–F bonds at positions 2 and 6 that undergo nucleophilic aromatic substitution (SNAr), and (b) a benzylic C–Br bond at position 3 that undergoes SN2-type substitution. This orthogonality is not available in 2,6-difluoropyridine (lacks the alkylation handle) or 3-(bromomethyl)pyridine (lacks the SNAr handles). The fluorine atoms, with the highest electronegativity of any element, render the pyridine ring electron-deficient and susceptible to SNAr, while simultaneously increasing the metabolic stability of downstream products [1]. The bromomethyl group is introduced via radical bromination of 2,6-difluoropyridine using NBS/AIBN under reflux conditions [2], and can be subsequently substituted independently of the fluorine atoms.

Orthogonal functionalization Tandem reactions Polyfunctional building blocks

CsF/DMSO Difluorination vs. Traditional Schiemann Reaction

The Takeda team developed a facile difluorination method for preparing 3-substituted-2,6-difluoropyridines from their 2,6-dichloro precursors using CsF in DMSO, which is simpler and higher-yielding than traditional Schiemann reaction conditions (requiring high temperatures of ~200 °C or low temperatures of –75 °C, and often freshly prepared anhydrous TBAF) [1]. While this methodology applies to the broader 3-substituted class rather than the bromomethyl derivative specifically, it establishes the synthetic accessibility advantage of the 2,6-difluoro-3-substituted scaffold over alternatives that require harsher fluorination conditions. The 3-(bromomethyl)-2,6-difluoropyridine can be obtained via radical bromination of 2,6-difluoropyridine, which itself benefits from this improved difluorination protocol.

Difluorination Halogen exchange Cesium fluoride Process chemistry

3-(Bromomethyl)-2,6-difluoropyridine: Recommended Applications


Synthesis of 2,3,6-Trisubstituted Pyridine Kinase Inhibitors

The compound is the optimal entry point for constructing diverse 2,3,6-trisubstituted pyridine libraries targeting kinases such as PKCθ. The Takeda drug discovery program validated this scaffold for PKCθ inhibitor development, demonstrating that the 3-substituted-2,6-difluoropyridine core enables facile sequential SNAr to introduce two distinct substituents at the 2- and 6-positions while the 3-bromomethyl group can be independently elaborated [1]. The resulting 2,3,6-trisubstituted pyridines, including macrocyclic derivatives, were obtained in moderate to good yields and exhibited strong PKCθ inhibition when bearing lipophilic substituents [2]. Procurement of this specific regioisomer is essential for reproducing or extending this SAR program.

Agrochemical Intermediate for Pesticides and Fungicides

Substituted pyridines bearing halogen and haloalkyl groups are established scaffolds in agrochemical active ingredients, particularly as insecticides, acaricides, and fungicides [1]. The combination of fluorine substituents (enhancing metabolic stability and lipophilicity) with a reactive bromomethyl handle (allowing late-stage diversification) makes 3-(bromomethyl)-2,6-difluoropyridine a strategically valuable intermediate for agrochemical discovery. The orthogonal reactivity pattern allows systematic exploration of structure-activity relationships by independently varying substituents at all three positions.

Orthogonal Trifunctional Scaffold for Methodology Development

The compound's unique combination of three differentially reactive positions (two distinguishable SNAr sites at C-2 and C-6, and one SN2 site at the 3-bromomethyl group) makes it an ideal substrate for developing new tandem or sequential reaction methodologies [1]. Methodologists can exploit the electronic differentiation between the 2- and 6-fluorine atoms to study regioselective nucleophilic aromatic substitution, or use the bromomethyl group as a handle for transition-metal-catalyzed cross-coupling after conversion to organometallic species. The established CsF/DMSO difluorination protocol [2] ensures reliable access to the 2,6-difluoro-3-substituted scaffold at scale.

Macrocyclic Compound Synthesis for Bioactive Molecules

The Takeda group specifically demonstrated the utility of 3-substituted-2,6-difluoropyridines in the synthesis of macrocyclic PKCθ inhibitors [1]. The bromomethyl group at the 3-position provides a convenient attachment point for one terminus of a macrocyclization linker, while the 2- and 6-positions can be sequentially functionalized to introduce the second linker attachment and additional pharmacophoric elements. This application is particularly valuable given the growing importance of macrocyclic drugs that occupy chemical space beyond the Rule of Five [2]. The 3-substitution pattern is geometrically optimal for constructing pyridine-containing macrocycles with appropriate ring topology.

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